

Application Note: NGRA for Benzyl Salicylate using NAMs

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Compound Focus: Benzyl Salicylate

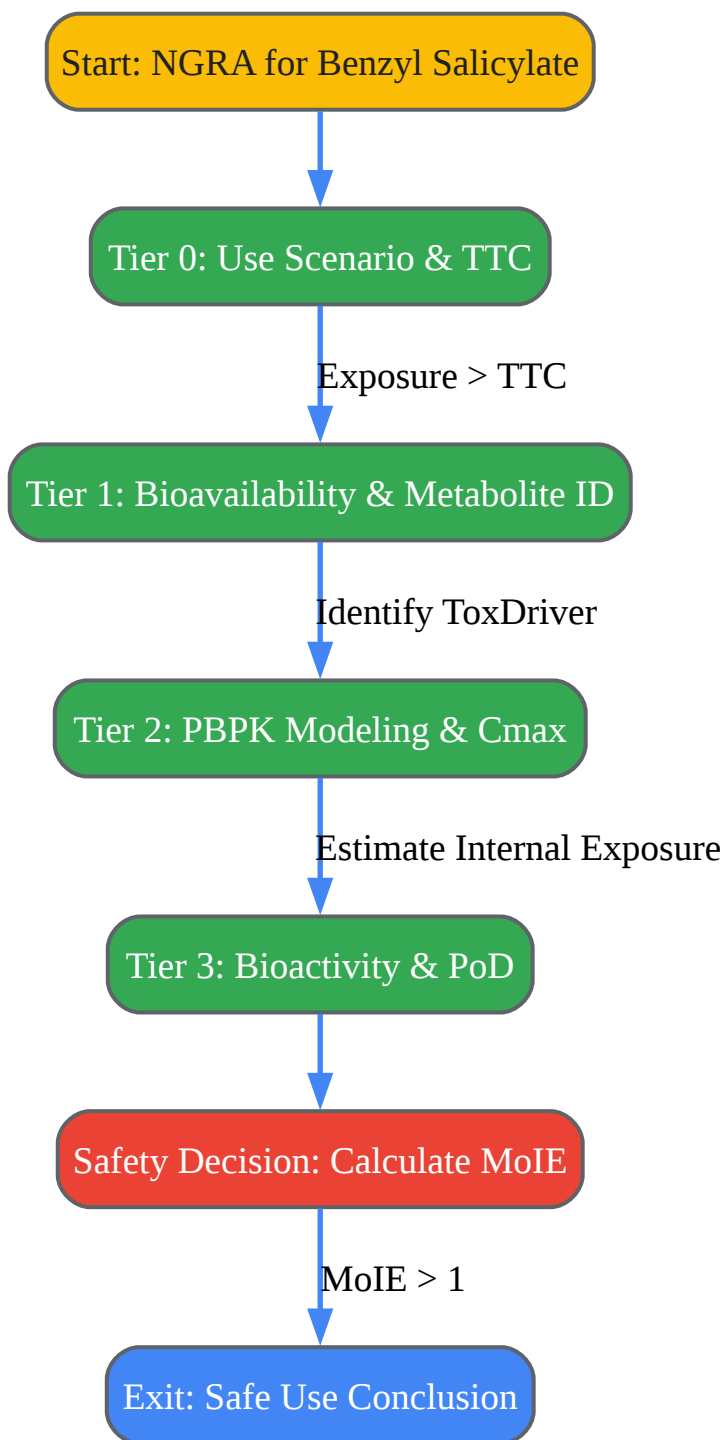
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1. Introduction to NGRA and Benzyl Salicylate Next-Generation Risk Assessment (NGRA) is an exposure-led, hypothesis-driven framework for evaluating the safety of chemical ingredients, such as the fragrance ingredient **benzyl salicylate** (BSal), using exclusively non-animal New Approach Methodologies (NAMs) [1]. This case study demonstrates a complete *ab initio* (from the beginning) assessment for a leave-on face cream containing 0.5% BSa, using a tiered workflow to conclude on safety without recourse to *in vivo* data [1].

2. Tiered Workflow for an Ab Initio NGRA The NGRA was conducted following a tiered strategy to ensure a efficient and resource-conscious evaluation [1]. The workflow progresses through sequential tiers, with the potential to exit the process if a safety decision can be made early.



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Diagram 1: The tiered workflow for an ab initio NGRA of **benzyl salicylate**. TTC: Threshold of Toxicological Concern; PBPK: Physiologically Based Pharmacokinetic; Cmax: Maximum plasma concentration; PoD: Point of Departure; MoIE: Margin of Internal Exposure.

3. Key Experimental Data and Findings The following tables summarize the critical quantitative data and results from the *ab initio* NGRA case study for BSaI [1].

Table 1: External Exposure and TTC Evaluation for BSaI

Parameter	Value	Description and Significance
Product Type	Leave-on face cream	Use scenario for the assessment [1].
BSaI Concentration	0.5%	Maximum concentration as a light stabilizer [1].
Daily Product Usage	1.54 g/day	Amount of face cream applied daily [1].
Systemic Exposure Dose	128 µg/kg bw/day	Calculated daily exposure dose for a 60 kg adult [1].
Cramer Class III TTC	2.3 µg/kg bw/day	Threshold of Toxicological Concern for this class [1].
TTC Outcome	Proceed to Tier 1	Systemic exposure dose exceeds the TTC, requiring further investigation [1].

Table 2: Skin Penetration and Metabolite Identification (24h post-application)

Analyte	Location Detected	Implication for Assessment
Benzyl Salicylate (Parent)	Epidermis, Dermis, Receptor Fluid	Confirms skin absorption of the parent compound [1].
Salicylic Acid (SA)	Epidermis, Dermis, Receptor Fluid	Primary metabolite; identified as the "ToxDriver" [1].
Benzoic Acid (BA)	Epidermis, Dermis, Receptor Fluid	Secondary metabolite of BSaI [1].
Benzyl Alcohol (BAIc)	Epidermis, Dermis, Receptor Fluid	Secondary metabolite of BSaI [1].

Analyte	Location Detected	Implication for Assessment
Hippuric Acid	Epidermis, Dermis, Receptor Fluid	Secondary metabolite of BSaI [1].
Phase II Conjugates	Traces detected	Evidence of further metabolic conjugation [1].

Table 3: Internal Exposure and Bioactivity Assessment

Parameter	Value	Description and Significance
Predicted Cmax (BSaI)	1 nM	Maximum blood concentration of parent BSaI after single application [1].
Predicted Cmax (SA)	93.2 nM	Maximum blood concentration of the metabolite SA after single application [1].
Probabilistic Cmax (SA)	630 nM	Highest predicted blood concentration of SA after repeated applications [1].
Lowest PoD (in vitro)	10.6 µM (10,600 nM)	Most sensitive Point of Departure from toxicogenomics assay in HepG2 cells [1].
Margin of Internal Exposure (MoIE)	16	Ratio of PoD (10,600 nM) to human Cmax (630 nM). MoIE > 1 supports safety [1].

Detailed Experimental Protocols

The following protocols outline the key methodologies used in the BSaI NGRA case study [1].

Protocol 1: Skin Absorption and Metabolism Study

- **Objective:** To measure the *in vitro* percutaneous penetration of BSaI and identify its metabolites in a physiologically relevant system.
- **Test System:** Fresh, full-thickness pig skin.
- **Procedure:**

- **Skin Preparation:** Prepare dermatomed skin sections and mount them in static Franz-type diffusion cells.
- **Dosing:** Apply a finite dose of the test formulation (face cream containing 0.5% BSaI) uniformly to the skin surface.
- **Incubation:** Maintain the cells at a constant temperature (e.g., 32°C) for 24 hours to simulate skin surface conditions.
- **Sample Collection:** At 24 hours post-application, collect the receptor fluid. Subsequently, separate the skin and tape-strip the surface to collect residues from different compartments: * **Surface Wash** * **Epidermis** * **Dermis**
- **Sample Analysis:** Analyze all collected samples using a highly sensitive and specific analytical method, such as **Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)**, to quantify the levels of BSaI and its metabolites.

Protocol 2: Bioactivity Testing using NAMs

- **Objective:** To identify a bioactivity-based Point of Departure (PoD) for the "ToxDriver" (Salicylic Acid) in human-relevant *in vitro* systems.
- **Test Systems and Assays:**
 - **HepG2 cells:** A human liver hepatocellular carcinoma cell line.
 - **MCF-7 cells:** A human breast adenocarcinoma cell line.
- **Procedure:**
 - **Cell Culture:** Maintain cell lines in appropriate media (e.g., DMEM with L-glutamine and 10% FBS) at 37°C in a 5% CO₂ atmosphere.
 - **Cell Treatment:** Plate cells at a standard density and allow to adhere. Treat with a range of concentrations of Salicylic Acid, including a vehicle control, for a defined period (e.g., 24 hours).
 - **Bioactivity Endpoint Measurement (Tiered Testing):**
 - **ToxProfiler Assay:** Use a high-throughput, multiplexed assay to measure multiple cell health and stress parameters (e.g., cytotoxicity, oxidative stress, mitochondrial membrane potential).
 - **Transcriptomics Analysis:** Extract total RNA from treated cells (e.g., HepG2). Analyze global gene expression changes using techniques like RNA sequencing (RNA-seq) or microarray. The PoD is defined as the **Benchmark Concentration (BMC)** where a statistically significant change in the transcriptome is observed.
 - **ReproTracker Assay:** Use a stem cell-based assay to screen for potential developmental and reproductive toxicity (DART).
 - **Data Analysis:** Process and analyze the data from each assay to determine the lowest concentration at which a biologically significant adverse effect is observed. The lowest PoD across all assays is used for the final risk assessment.

Protocol 3: Physiologically Based Pharmacokinetic (PBPK) Modeling

- **Objective:** To predict the systemic internal exposure (Cmax) of BSaI and its key metabolite, Salicylic Acid, in humans following topical application.
- **Model Inputs:**
 - **Physicochemical Parameters:** Log P, pKa, molecular weight for BSaI and SA.
 - **In Vitro Kinetic Data:** Absorption and metabolism rates obtained from *in vitro* assays (e.g., skin penetration, hepatocyte metabolism).
 - **Exposure Scenario:** Product use amount (1.54 g/day), BSaI concentration (0.5%), and application frequency (twice daily).
- **Modeling Approach:**
 - Develop or use a pre-existing **deterministic PBPK model** for a single-day application to obtain initial Cmax estimates.
 - Refine the model to a **probabilistic PBPK model** that incorporates human physiological variability and repeated daily applications to simulate a more realistic, worst-case steady-state Cmax.
- **Output:** The peak plasma concentration (Cmax) of the "ToxDriver" (SA) for use in calculating the Margin of Internal Exposure (MoIE).

Discussion and Conclusion

The NGRA for BSaI successfully demonstrates the application of a complete *ab initio*, non-animal workflow for safety assessment. The process identified Salicylic Acid as the toxicologically critical entity and used PBPK modeling to compare its predicted human internal exposure (630 nM) to bioactivity PoDs from *in vitro* NAMs (10.6 μ M), resulting in an MoIE of 16 [1]. This margin, being greater than 1, supports the conclusion that the daily application of a face cream containing 0.5% BSaI is safe for human health [1]. This conclusion was consistent with that derived from traditional, animal-based risk assessments, thereby validating the protection offered by the NGRA approach [1].

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References

1. Next generation risk assessment: an *ab initio* case study to ... [pmc.ncbi.nlm.nih.gov]

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